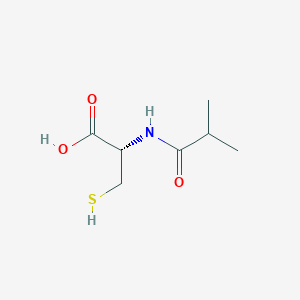

N-Isobutyryl-D-cysteine

説明

N-Isobutyryl-D-cysteine is a derivative of the amino acid cysteine, where an isobutyryl group is attached to the nitrogen atom of the amino group. This modification can affect the chemical and physical properties of the amino acid, making it a subject of interest in various research areas, including materials science and biomedicine.

Synthesis Analysis

The synthesis of N-Isobutyryl-D-cysteine and its derivatives involves various chemical strategies. Smietana et al. (2008) detailed the synthesis of novel N-isobutyryl-L-cysteine/2-mercaptoethylamine (MEA) conjugates, aiming to evaluate their antioxidant and anti-HIV properties, suggesting a broader application in disease treatment and prevention due to their enhanced bioavailability compared to acetyl analogs (Smietana et al., 2008).

Molecular Structure Analysis

The molecular structure of N-Isobutyryl-D-cysteine protected gold nanoparticles has been analyzed, showing solubility in water and amenability to chiroptical techniques. Gautier and Bürgi (2006) prepared gold nanoparticles covered with both N-isobutyryl-L-cysteine and N-isobutyryl-D-cysteine, demonstrating the nanoparticles' highly quantized electronic structure and optical activity, which could have implications for nanotechnology and material science applications (Gautier & Bürgi, 2006).

Chemical Reactions and Properties

The chemical reactivity of N-Isobutyryl-D-cysteine has been explored in various studies. For instance, its ability to form self-assembled monolayers (SAMs) on gold surfaces has been investigated, revealing that pH and ion strength can influence the phase transition of these monolayers, which is critical for applications in surface chemistry and sensor development (Zhang et al., 2010).

Physical Properties Analysis

Research on the physical properties of N-Isobutyryl-D-cysteine derivatives, such as their phase behavior and solubility, is essential for their application in various fields. The studies mentioned above provide insights into the solubility of these compounds in different media and their behavior when interacting with metals or forming SAMs.

Chemical Properties Analysis

The chemical properties, including the antioxidant and anti-HIV activities of N-Isobutyryl-D-cysteine derivatives, highlight their potential in medicinal chemistry. The synthesis and evaluation of these derivatives for their biological activities have been a significant focus, with findings suggesting their utility in developing therapeutic agents (Smietana et al., 2008).

科学的研究の応用

Antifungal Activity :

- N-Isobutyryl-D-cysteine has been found to inhibit the germination of sporangiospores and hyphal growth in various fungal species, suggesting potential therapeutic use against fungal infections caused by Zygomycetes species (Galgóczy et al., 2009).

- Another study demonstrated its antifungal activity, particularly against Scedosporium species, highlighting its potential as an alternative therapeutic approach in treating infections caused by these pathogens (Galgóczy et al., 2016).

Biochemical Analysis :

- N-Isobutyryl-D-cysteine has been used in high-performance liquid chromatography (HPLC) for the determination of amino acid enantiomers in various samples, including seawater and fossil samples. This demonstrates its utility in biochemical analysis and research (Fitznar et al., 1999).

- It has also been applied in liquid chromatographic determination of d- and l-amino acids by derivatization, with applications in food science and biosciences (Brückner et al., 1994; Brückner et al., 1995).

Nanotechnology :

- N-Isobutyryl-D-cysteine protected gold nanoparticles have been prepared and studied for their optical activity in UV-vis and infrared, showing potential applications in nanotechnology (Gautier & Bürgi, 2006).

Medical Research :

- Research has demonstrated the utility of N-Isobutyryl-D-cysteine in synthesizing conjugates with antioxidant and anti-HIV properties, indicating potential applications in HIV treatment and antioxidant therapy (Smietana et al., 2008).

Sensors and Chiral Surfaces :

- N-Isobutyryl-D-cysteine modified surfaces have been used to create sensors for the enantioselective recognition of amino acid enantiomers, highlighting its application in sensor technology (Han et al., 2012; Chen et al., 2012).

将来の方向性

N-Isobutyryl-D-cysteine has been used in the derivatization of amino acid mixtures during HPLC analysis of L- and D-amino acids in plants . It’s also been used in the synthesis of chiral quantum dots for photothermal therapy . These applications suggest potential future directions in analytical chemistry and nanomedicine.

特性

IUPAC Name |

(2S)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBQXMAXLAHHTK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N[C@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357425 | |

| Record name | N-Isobutyryl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isobutyryl-D-cysteine | |

CAS RN |

124529-07-3 | |

| Record name | N-Isobutyryl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

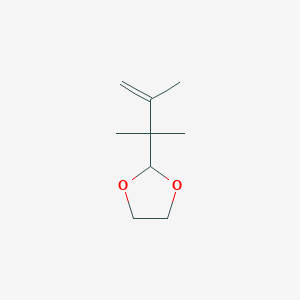

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)

![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)

![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)